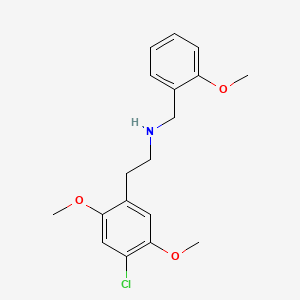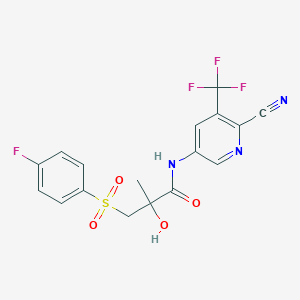
5-Azabicalutamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5N-Bicalutamide is a highly potent nonsteroidal antiandrogen (NSAA).
Scientific Research Applications
DNA Methylation and Gene Expression
5-Azabicalutamide, known as 5-aza-2'-deoxycytidine or 5-azadCyd, is primarily used as a DNA methylation inhibitor, which experimentally induces gene expression and cellular differentiation. It causes multiple changes in treated cells, including the activation of silent genes and decondensation of chromatin. This property makes it a potent antitumor agent for certain human cancers (Jüttermann, Li & Jaenisch, 1994).
Cancer Therapy
5-Azabicalutamide has been used in cancer therapy, particularly in cases where epigenetic silencing of critical regulatory genes occurs. It inhibits DNA methylation and has shown promise in the treatment of cancers such as acute myelogenous leukemia (Christman, 2002). Moreover, 5-azadCyd, combined with vitamin D analogs, shows enhanced antineoplastic action in myeloid leukemic cells (Dore, Chomienne & Momparler, 1998).
Epigenetic Modification and Tissue Engineering
5-Azabicalutamide is also significant in the field of tissue engineering and regenerative medicine. It facilitates the reprogramming and development of somatic cells, enhancing cellular plasticity and trans-differentiation, especially when combined with appropriate physical signals and chemical milieu (Tan et al., 2015).
Pharmacokinetic and Pharmacodynamic Analysis
In the design of dose-schedules for cancer therapy, understanding the pharmacokinetics and pharmacodynamics of 5-azadCyd is crucial. It has been shown to reactivate tumor suppressor genes silenced by aberrant DNA methylation, making it effective for conditions like myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML) (Karahoca & Momparler, 2013).
Immunotherapeutic Implications
5-Azabicalutamide improves the effectiveness of immunotherapeutic approaches against melanocyte differentiation antigens. It enhances the recognition of melanoma cells by specific cytotoxic T lymphocytes through the up-regulation of human leukocyte antigen (HLA) class I antigens expression (Fonsatti et al., 2007).
properties
CAS RN |
1845688-96-1 |
|---|---|
Product Name |
5-Azabicalutamide |
Molecular Formula |
C17H13F4N3O4S |
Molecular Weight |
431.36 |
IUPAC Name |
N-[6-Cyano-5-(trifluoromethyl)pyridin-3-yl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C17H13F4N3O4S/c1-16(26,9-29(27,28)12-4-2-10(18)3-5-12)15(25)24-11-6-13(17(19,20)21)14(7-22)23-8-11/h2-6,8,26H,9H2,1H3,(H,24,25) |
InChI Key |
JWQMHMGGGRQTSY-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC(C(F)(F)F)=C(C#N)N=C1)C(C)(O)CS(=O)(C2=CC=C(F)C=C2)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
5-Azabicalutamide; 5Azabicalutamide; 5 Azabicalutamide; 5N-Bicalutamide; 5NBicalutamide; 5N Bicalutamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



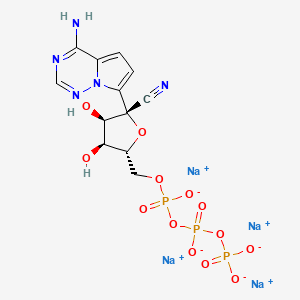
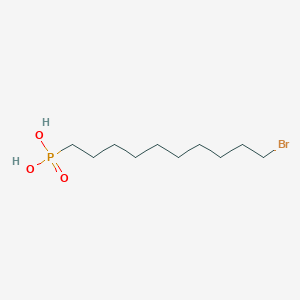
![[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid](/img/structure/B604921.png)
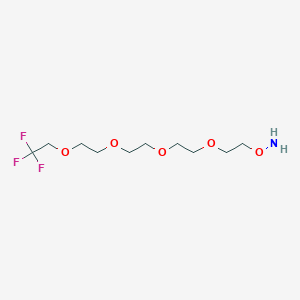
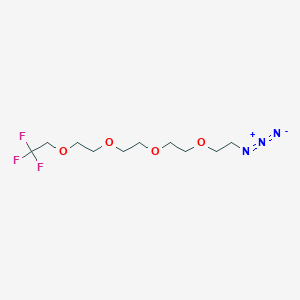
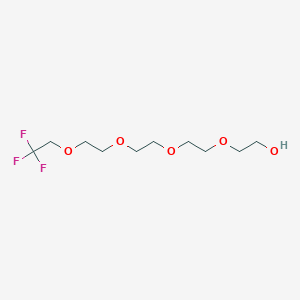
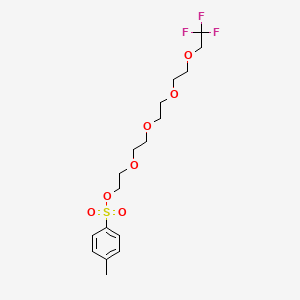
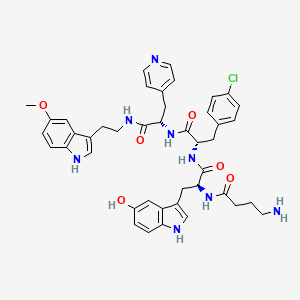

![(2S)-2-amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B604936.png)

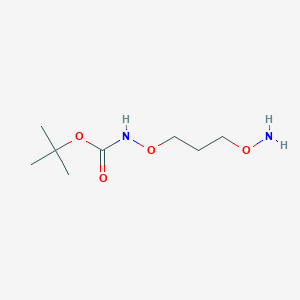
![{2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B604941.png)
